molecular formula C32H44N6O8S B14316508 Dalce CAS No. 110881-59-9

Dalce

Cat. No.: B14316508
CAS No.: 110881-59-9
M. Wt: 672.8 g/mol
InChI Key: FOMQBMAJFQXBIJ-DDFGHHCKSA-N
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Description

Dalce ([D-Ala²,Leu⁵,Cys⁶]Enkephalin, abbreviated as this compound) is a synthetic opioid peptide derivative designed as a selective and irreversible antagonist of the δ-opioid receptor (DOR) . Structurally, it differs from endogenous enkephalins by incorporating a cysteine residue at position 6, enabling disulfide bond formation and enhanced receptor binding stability. This compound has been utilized as a pharmacological tool to investigate δ-receptor-mediated effects, particularly in pain modulation and stress-induced behavioral adaptations. Studies demonstrate its high selectivity for δ-receptors over μ-opioid receptors (MOR), making it critical for dissecting δ-specific pathways in vivo .

Properties

CAS No.

110881-59-9

Molecular Formula

C32H44N6O8S

Molecular Weight

672.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C32H44N6O8S/c1-18(2)13-24(30(43)38-26(17-47)32(45)46)37-31(44)25(15-20-7-5-4-6-8-20)36-27(40)16-34-28(41)19(3)35-29(42)23(33)14-21-9-11-22(39)12-10-21/h4-12,18-19,23-26,39,47H,13-17,33H2,1-3H3,(H,34,41)(H,35,42)(H,36,40)(H,37,44)(H,38,43)(H,45,46)/t19-,23+,24+,25+,26+/m1/s1

InChI Key

FOMQBMAJFQXBIJ-DDFGHHCKSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dalce involves multiple steps, typically starting with the preparation of key intermediates. One common method includes the use of peptide synthesis techniques to create the core structure, followed by modifications to introduce specific functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors. The process is carefully monitored to maintain consistent quality and to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Dalce undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new functionalized compounds .

Scientific Research Applications

Dalce has a wide range of scientific research applications:

Mechanism of Action

Dalce exerts its effects by binding to delta opioid receptors, which are G protein-coupled receptors located in the brain and other tissues. This binding inhibits the receptor’s activity, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .

Comparison with Similar Compounds

Research Findings and Implications

  • Irreversible Binding : this compound’s covalent interaction with δ-receptors provides long-lasting inhibition, useful for chronic pain studies.
  • Stress Adaptation : this compound-resistant δ-receptor signaling under stress highlights receptor subtype heterogeneity or alternative signaling pathways.
  • Therapeutic Potential: Unlike μ-targeting opioids (e.g., morphine), δ-selective agents like this compound may avoid respiratory depression but require structural optimization for clinical use.

Data Tables

Table 1. Pharmacological Profiles of δ-Opioid Ligands

Compound EC₅₀ (Analgesia) Receptor Binding (Kᵢ, nM) Duration of Action
This compound N/A (antagonist) δ: 2.1; μ: >1000 >24 hours
DPDPE 15 nM δ: 0.8; μ: 1200 20–30 minutes
Naltrindole N/A (antagonist) δ: 0.3; μ: 650 4–6 hours

Table 2. Stress Impact on δ-Receptor Ligands

Parameter DPDPE (δ-Agonist) This compound (δ-Antagonist)
Baseline Efficacy High No effect
Post-Stress Efficacy Reduced by 50% Unchanged
Maximum Dose Overcome 120 µg ICV Not applicable

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